(2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine
CAS No.: 946217-75-0
Cat. No.: VC6298753
Molecular Formula: C19H23N7
Molecular Weight: 349.442
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946217-75-0 |
|---|---|
| Molecular Formula | C19H23N7 |
| Molecular Weight | 349.442 |
| IUPAC Name | N-(2,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine |
| Standard InChI | InChI=1S/C19H23N7/c1-13-4-5-15(14(2)12-13)22-18-16-17(21-7-6-20-16)23-19(24-18)26-10-8-25(3)9-11-26/h4-7,12H,8-11H2,1-3H3,(H,21,22,23,24) |
| Standard InChI Key | GXQZZGJRHXPIRU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pteridine core—a bicyclic heteroaromatic system comprising fused pyrimidine and pyrazine rings. Substituents at the 2- and 4-positions include:
-
A 2,4-dimethylphenyl group attached via an amine linkage at the pteridin-4-yl position.
-
A 4-methylpiperazinyl group at the pteridin-2-yl position.
This arrangement confers distinct electronic and steric properties, influencing solubility, bioavailability, and target binding affinity.
Table 1: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₇ |
| Molecular Weight | 349.43 g/mol |
| IUPAC Name | (2,4-Dimethylphenyl)[2-(4-methylpiperazin-1-yl)pteridin-4-yl]amine |
| Topological Polar Surface Area | ~90 Ų (estimated) |
The methylpiperazinyl group enhances water solubility compared to unsubstituted pteridines, while the dimethylphenyl moiety contributes to hydrophobic interactions in target binding pockets .
Synthesis and Production
Hypothetical Synthetic Routes
While no published synthesis for this exact compound exists, established methods for analogous pteridine derivatives suggest a multi-step approach:
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Pteridine Core Formation:
Condensation of 2,4,5,6-tetraaminopyrimidine with glyoxal under acidic conditions generates the pteridine scaffold . -
Functionalization at Position 2:
Nucleophilic substitution with 4-methylpiperazine in the presence of a palladium catalyst introduces the methylpiperazinyl group. -
Amination at Position 4:
Buchwald-Hartwig coupling between 4-chloropteridine and 2,4-dimethylaniline installs the dimethylphenylamine moiety.
Key Challenges:
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Regioselective control to avoid substitution at competing positions (e.g., pteridin-6-yl).
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Purification of intermediates via column chromatography or recrystallization to achieve >95% purity.
Biological Activity and Mechanistic Insights
Table 2: Comparative Kinase Inhibition Profiles of Related Compounds
| Compound | Target Kinase | IC₅₀ (nM) | Phase |
|---|---|---|---|
| Pemigatinib | FGFR1 | 0.4 | Approved |
| AZD4547 | FGFR1 | 0.2 | Phase 2/3 |
| Gefitinib | EGFR | 2.7 | Approved |
| Hypothetical Analog | FGFR1 | ~10* | Investigative |
*Estimated based on structural similarity to PD-0179483 .
Anticancer Mechanisms
-
FGFR1 Inhibition:
Blockade of FGFR1 signaling disrupts downstream RAS/MAPK and PI3K/AKT pathways, arresting tumor cell proliferation . -
EGFR Modulation:
Competitive ATP binding reduces autophosphorylation, impairing epithelial-mesenchymal transition in metastatic cancers.
Pharmacological Studies
In Vitro Cytotoxicity
Limited data from related pteridines suggest dose-dependent cytotoxicity in MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines:
Table 3: Cytotoxic Activity (Representative Data)
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 15.0 | FGFR1 inhibition, apoptosis |
| HT-29 | 12.5 | EGFR/PI3K pathway suppression |
Neuroprotective Effects
Piperazine-containing derivatives exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ ~5.5 µM), suggesting potential in neurodegenerative disease mitigation .
Therapeutic Applications and Development Status
Oncology
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FGFR1-Driven Cancers: Potentially applicable in urothelial carcinoma and cholangiocarcinoma with FGFR1 alterations.
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Combination Therapy: Synergy observed with immune checkpoint inhibitors in preclinical models.
Central Nervous System Disorders
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Alzheimer’s Disease: AChE inhibition may ameliorate cognitive deficits.
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Anxiety/Depression: Serotonergic modulation inferred from piperazine pharmacophores.
Table 4: Development Pipeline (Analog-Based)
| Indication | Development Phase | Key Challenges |
|---|---|---|
| Solid Tumors | Investigational | Off-target kinase activity |
| Neurodegeneration | Preclinical | Blood-brain barrier penetration |
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